molecular formula C6H6N2 B1319306 N-methylenepyridin-2-amine

N-methylenepyridin-2-amine

Cat. No.: B1319306
M. Wt: 106.13 g/mol
InChI Key: XHQWNZYGYHDHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance in Medicinal Chemistry

N-methylenepyridin-2-amine has emerged as a crucial platform for the synthesis of novel, biologically active compounds. chemsociety.org.ng The core structure is a versatile scaffold that allows for the creation of derivatives with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. chemsociety.org.ngajgreenchem.com

Research has demonstrated that derivatives incorporating this Schiff base exhibit promising anticancer activity. ajgreenchem.com For instance, a series of its derivatives were synthesized and evaluated for their potential against various cancer cell lines, with some showing significant antiproliferative effects. ajgreenchem.com The presence of specific functional groups, such as electron-withdrawing groups on an associated indole (B1671886) moiety, was found to enhance anticancer activity, particularly against ER-α-positive breast cancer cells. ajgreenchem.com

In the realm of antimicrobial research, the compound and its metal complexes have shown notable efficacy. Metal complexes of (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine with iron (Fe³⁺), copper (Cu²⁺), and silver (Ag⁺) were synthesized and screened for antibacterial activity against several bacterial strains. chemsociety.org.ng These studies revealed that the coordination of the metal ions could significantly enhance the biological activity of the ligand, with the copper complex showing the broadest bacteriostatic activity and the silver complex exhibiting bactericidal effects against E. coli. chemsociety.org.ng This enhancement is often attributed to chelation, which can facilitate the compound's permeation through cell membranes. chemsociety.org.ng

Table 1: Investigated Biological Activities of this compound Derivatives

Biological Activity Derivative/Complex Key Findings References
Anticancer ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives Derivatives with electron-withdrawing groups showed superior antiproliferative activity against breast cancer cells. ajgreenchem.com
Antibacterial Fe(III), Cu(II), and Ag(I) complexes of (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine Metal complexes exhibited enhanced bacteriostatic and bactericidal properties compared to the free ligand. The Cu(II) complex was the most broadly active. chemsociety.org.ngchemsociety.org.ng

Significance in Organic Chemistry

Beyond its medicinal applications, this compound serves as an effective and inexpensive ligand in the field of organic synthesis. It has been successfully employed in copper-catalyzed C-N cross-coupling reactions, which are fundamental for constructing N-aryl heterocycles—a common structural motif in pharmaceuticals and agrochemicals.

Specifically, it has been used as a ligand in Ullmann-type N-arylation reactions. This methodology facilitates the coupling of various N-heterocycles, such as indoles and imidazoles, with aryl halides. The use of this pyridine-based ligand provides a viable and efficient route for synthesizing complex molecules that are of high value in medicinal and materials science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

N-pyridin-2-ylmethanimine

InChI

InChI=1S/C6H6N2/c1-7-6-4-2-3-5-8-6/h2-5H,1H2

InChI Key

XHQWNZYGYHDHPQ-UHFFFAOYSA-N

Canonical SMILES

C=NC1=CC=CC=N1

Origin of Product

United States

Synthetic Methodologies for N Methylenepyridin 2 Amine and Its Research Analogues

Traditional Synthetic Pathways

Traditional methods for synthesizing N-methylenepyridin-2-amine and related Schiff bases have historically relied on well-established condensation and multi-step reactions.

Condensation Reactions for this compound Formation

The most common and direct method for the synthesis of this compound and its derivatives is the condensation reaction between 2-aminopyridine (B139424) or its substituted variants and a suitable carbonyl compound, such as an aldehyde or ketone. jocpr.comijcrcps.com This reaction is typically catalyzed by an acid and often involves refluxing the reactants in a suitable solvent like ethanol (B145695). jocpr.comniscpr.res.in

For instance, Schiff base derivatives of the type N-{(1E)-[((mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl] methylene)pyridin-2-amine have been synthesized through the acid-catalyzed condensation of the corresponding pyrazole-4-carbaldehyde derivatives with 2-aminopyridine. jocpr.com The formation of the characteristic imine (-C=N-) group is confirmed by spectroscopic methods, such as an absorption band around 1572.8 cm⁻¹ in the IR spectrum. jocpr.com Similarly, the reaction of pyridine-2-carboxaldehyde with 2-aminopyridine, catalyzed by a few drops of sulfuric acid and refluxed at 70°C in methanol (B129727), yields (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine. chemsociety.org.ng

The reaction conditions can be varied. For example, N-benzylidenepyridine-2-amine has been synthesized by refluxing benzaldehyde (B42025) and 2-aminopyridine in ethanol for 2 hours. ijcrcps.com The versatility of this condensation approach allows for the creation of a wide range of this compound analogues by simply varying the aldehyde or ketone reactant. jocpr.comniscpr.res.in

Table 1: Examples of Traditional Condensation Reactions
Reactant 1Reactant 2Catalyst/ConditionsProductReference
(mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde2-aminopyridineAcid catalyzed, refluxN-{(1E)-[((mono- or di- substituted aryl)-1,3-diphenyl-1H-pyrazol-4-yl] methylene)pyridin-2-amine jocpr.com
Pyridine-2-carboxaldehyde2-aminopyridineH₂SO₄, 70°C, methanol, reflux(E)-N-((pyridin-2-yl)methylene)pyridin-2-amine chemsociety.org.ng
Benzaldehyde2-aminopyridineEthanol, reflux 2 hoursN-benzylidenepyridine-2-amine ijcrcps.com
2,4-Dimethoxy-7-morpholinopyrido[2,3-d]pyrimidine-6-carbaldehyde2-aminopyridineAcetic acid (1-2 drops), ethanol, reflux 3h at 60-70°C(E)-N-((2,4-Dimethoxy-7-morpholinopyrido[2,3-d]pyrimidin-6-yl)methylene)pyridin-2-amine niscpr.res.in

Multi-step Synthetic Sequences and Intermediate Formation

In many instances, the synthesis of more complex analogues of this compound requires multi-step sequences where various intermediates are formed and isolated. These sequences often begin with the synthesis of a more elaborate aldehyde or ketone, which is then condensed with 2-aminopyridine in a final step. researchgate.netajgreenchem.com

An example of a multi-step synthesis involves the preparation of (E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives. ajgreenchem.com This process starts with the reaction of 1-(4-(1H-imidazol-1-yl) phenyl) ethenone with a substituted phenyl hydrazine (B178648) in refluxing ethanol with glacial acetic acid to form an intermediate phenylhydrazono derivative. ajgreenchem.com This intermediate is then subjected to further reactions to build the indole (B1671886) core before the final condensation step with a pyridine-derived amine. ajgreenchem.com

Another multi-step approach is seen in the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives. niscpr.res.in The synthesis starts from a 2-aminopyridine derivative which is first converted to a pyrido[2,3-d]pyrimidine core. This core is then functionalized, for instance, by introducing a formyl group (aldehyde) at a specific position. The final step is the condensation of this aldehyde intermediate with another amine to form the desired Schiff base. niscpr.res.in For example, a solution of 2,4-Dimethoxy-7-morpholinopyrido[2,3-d]pyrimidine-6-carbaldehyde in ethanol is reacted with equimolecular quantities of an amine, with a drop or two of acetic acid, and refluxed for 3 hours to yield the final Schiff base product. niscpr.res.in

These multi-step syntheses, while more complex, allow for the construction of highly functionalized and structurally diverse analogues that would be inaccessible through a simple one-pot condensation. researchgate.netajgreenchem.com

Modern Synthetic Strategies

Recent advancements in synthetic chemistry have introduced more efficient and environmentally friendly methods for the preparation of this compound and its analogues.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of this compound derivatives.

For example, a convenient and catalyst-free procedure for the Michael addition of 2-aminopyridine to chalcones to form 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives has been developed using microwave irradiation. researchgate.net This method boasts short reaction times, simple product isolation, and high yields. researchgate.net In another study, the synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones was achieved by treating a 4-chloro-pyridopyrimidine intermediate with the corresponding amine in methanol under microwave irradiation. nih.gov

The use of microwave assistance is particularly advantageous in multi-component reactions and for the synthesis of heterocyclic compounds, where it can significantly reduce the lengthy reaction times often associated with traditional methods. researchgate.netafricanjournalofbiomedicalresearch.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionConventional MethodMicrowave-Assisted MethodAdvantages of Microwave MethodReference
Michael addition of 2-aminopyridine to chalconesTypically requires a catalyst and longer heating times.Catalyst-free, short reaction times.Efficiency, simplicity, high yields. researchgate.net
Synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-onesLonger reaction times with conventional heating.Rapid synthesis in methanol.Shorter reaction time. nih.gov

Green Chemistry Methodologies in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chemical compounds. mdpi.comnih.gov For this compound and its analogues, this has led to the development of more environmentally benign synthetic routes.

One notable green approach is the synthesis of N-benzylidenepyridine-2-amine at room temperature using greener solvents. ijcrcps.com Researchers have successfully synthesized this compound by stirring benzaldehyde and 2-aminopyridine in either ethanol or an ethanol-water (1:1 v/v) mixture for just one hour at ambient temperature. These methods gave significantly higher yields (86.3% and 95.6%, respectively) compared to the conventional method of refluxing in ethanol (54.4% yield). ijcrcps.com The use of an ethanol-water mixture is particularly eco-friendly. ijcrcps.com

Other green strategies include the use of recyclable catalysts and solvent-free reaction conditions. mdpi.com These approaches not only minimize waste and environmental impact but can also lead to more efficient and cost-effective syntheses. mdpi.comnih.gov

Microscale Synthetic Techniques in Academic Contexts

Microscale synthesis has become a valuable technique in academic and research settings due to its efficient use of resources and its ability to provide reliable results while minimizing chemical waste. ajgreenchem.com This approach is particularly well-suited for the synthesis and evaluation of novel compounds where only small quantities are needed for initial characterization and testing. ajgreenchem.comjchemrev.com

A study on the synthesis and anticancer evaluation of a series of ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives utilized microscale methods. ajgreenchem.com This allowed for the synthesis of ten different derivatives using minimal amounts of organic solvents and starting materials. ajgreenchem.com The use of microscale techniques in this context facilitates the rapid generation of a library of compounds for biological screening, accelerating the drug discovery process. ajgreenchem.comjchemrev.com

Control and Optimization in this compound Synthesis

The efficient synthesis of this compound and its analogues hinges on the careful control of reaction parameters to dictate the outcome, particularly in terms of product structure and purity. Key aspects of this control are regioselectivity and stereoselectivity, as well as the optimization of reaction conditions to maximize yield and minimize impurities.

Regioselectivity and Stereoselectivity in Synthetic Routes

The concepts of regioselectivity and stereoselectivity are critical when synthesizing complex molecules from this compound precursors or related structures. Regioselectivity pertains to the control of the position of chemical bond formation, while stereoselectivity refers to the control over the spatial orientation of the atoms.

Regioselectivity:

In the synthesis of substituted pyridine (B92270) systems, achieving the desired regioselectivity is a significant challenge. For instance, in reactions involving pyridinium (B92312) intermediates, the site of nucleophilic attack can be influenced by the nature of the nucleophile and the presence of stabilizing interactions. Quantum chemistry calculations have been employed to predict the regioselectivity of reactions involving oxazoline[3,2-a]pyridinium intermediates. These studies revealed that amines like aniline (B41778) and methylamine (B109427) preferentially attack the C8 position to yield N-substituted pyridones, whereas phenylmethanamine and its homologues favor attack at the C2 position to form 2-substituted pyridines. nih.gov This selectivity is attributed to cation-π interactions between the aromatic ring of the nucleophile and the pyridinium ring, which stabilizes the transition state leading to the 2-substituted product. nih.gov

Similarly, in the functionalization of di-substituted pyridines, such as 2,4-dichloropyrimidines (a related nitrogen-containing heterocycle), the inherent reactivity of the positions can be modulated. While primary and secondary amines typically exhibit a strong preference for substitution at the C-4 position, the use of tertiary amine nucleophiles can reverse this selectivity, leading to preferential substitution at the C-2 position. researchgate.net This switch in regioselectivity provides a powerful tool for accessing a wider range of substituted pyridine analogues.

Stereoselectivity:

The control of stereochemistry is crucial when synthesizing chiral molecules. For analogues of this compound, diastereoselective and enantioselective methods are employed to produce specific stereoisomers. A notable example is the enantioselective synthesis of chiral 1-(pyridin-2-yl)ethan-1-amines. This process starts with the condensation of pyridine-2-carboxaldehyde with a chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. youtube.com

The subsequent addition of a Grignard reagent, such as methyl magnesium bromide, to this imine proceeds with high diastereoselectivity. The stereochemical outcome is directed by the chiral sulfinyl group, which coordinates with the magnesium metal of the Grignard reagent, leading to a sterically biased attack of the nucleophile. youtube.com This method allows for the synthesis of either the (R) or (S) enantiomer of the final amine with high purity.

Table 1: Diastereoselective Addition to Chiral Sulfinylimine

ReactantsChiral AuxiliaryMajor Diastereomer ProductDiastereomeric Ratio (dr)Reference
Pyridine-2-carboxaldehyde, Methyl magnesium bromide(R)-tert-Butylsulfinamide(R,R)-Sulfinyl-protected amine14:1 youtube.com
Pyridine-2-carboxaldehyde, Methyl magnesium bromide(S)-tert-Butylsulfinamide(S,S)-Sulfinyl-protected amineHigh (not specified) youtube.com

Reaction Condition Optimization for Enhanced Yield and Purity in Research Synthesis

The optimization of reaction conditions is a fundamental aspect of synthetic chemistry, aiming to maximize the yield of the desired product while ensuring high purity. This is particularly relevant for the synthesis of this compound and its analogues, where the stability of the imine product and the potential for side reactions are key considerations.

A common method for the synthesis of Schiff bases, such as this compound analogues, is the condensation of a primary amine with an aldehyde or ketone. The synthesis of (E)-N-((pyridin-2-yl)methylene)pyridin-2-amine, a close analogue, is achieved by refluxing pyridine-2-carboxaldehyde and 2-aminopyridine in methanol with a catalytic amount of sulfuric acid for several hours. chemsociety.org.ng This represents a standard set of conditions that can be optimized.

Recent research has focused on developing more efficient and environmentally benign methods. One such approach is the use of microwave irradiation in conjunction with a natural acid catalyst, such as cashew shell extract, for the solvent-free synthesis of Schiff bases. acs.org This method offers significant advantages, including a drastic reduction in reaction time from hours to seconds and high product yields.

Table 2: Optimization of Schiff Base Synthesis

ReactantsMethodCatalystSolventReaction TimeYieldReference
Pyridine-2-carboxaldehyde, 2-AminopyridineConventional Heating (Reflux)Sulfuric Acid (catalytic)Methanol4 hoursNot specified chemsociety.org.ng
Aromatic Aldehyde, Aromatic AmineMicrowave Irradiation (600 W)Cashew Shell ExtractSolvent-free80 secondsHigh acs.org

The choice of catalyst is also a critical parameter for optimization. In the context of forming the C-N bond in pyridin-2-amine derivatives, copper-catalyzed cross-coupling reactions have been explored. For instance, the N-arylation of various heterocycles, including indoles and imidazoles, has been successfully carried out using a CuI-pyridine based ligand catalytic system. researchgate.net The ligands, such as N-((pyridin-2-yl)methylene)pyridin-2-amine itself, are noted for being inexpensive and effective. researchgate.net

Furthermore, the synthesis of α-ketoamides from the cross-coupling of methyl ketones and pyridin-2-amines has been optimized by screening various copper catalysts, additives, and oxidants. nih.gov It was found that Cu(OAc)2 was the most efficient catalyst, and the addition of KI and acetic acid improved the yield. Tert-butyl hydroperoxide (TBHP) was identified as the optimal oxidant for this transformation. nih.gov These findings highlight the importance of a systematic approach to optimizing reaction conditions to achieve the desired yield and purity for research-scale synthesis.

Chemical Reactivity and Mechanistic Investigations of N Methylenepyridin 2 Amine

Fundamental Reaction Mechanisms

Nucleophilic Attack and Intramolecular Cyclization Pathways

The reactivity of N-methylenepyridin-2-amine and its derivatives is significantly influenced by the interplay between the pyridine (B92270) ring and the exocyclic imine group. The nitrogen atom within the pyridine ring exerts an inductive electron-withdrawing effect, which can render the imine carbon more electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity facilitates reactions with various nucleophiles.

In the presence of a nucleophile, such as water, the imine carbon of an N-aryl-2-aminopyridine derivative can be attacked, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and bond cleavage can result in hydrolysis of the imine. Density Functional Theory (DFT) calculations have been employed to investigate the mechanistic details of such transformations. For instance, in the palladium-catalyzed hydrolysis of an imine derived from 4-methylpyridin-2-amine, the transition state for the hydration step involves the formation of C-O and N-H bonds with simultaneous cleavage of an O-H bond. mdpi.com

Intramolecular nucleophilic attack is a key step in the cyclization of appropriately substituted N-alkyne-substituted pyrrole derivatives, which can be conceptually related to the reactivity of this compound systems. For example, the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can proceed via a 6-exo-dig or 6-endo-dig pathway, depending on the electronic nature of the substituents on the alkyne. This demonstrates how intramolecular nucleophilic attack can lead to the formation of new heterocyclic rings. beilstein-journals.org

Electrophilic Reactivity of the Imine Functionality

The imine functionality in this compound exhibits electrophilic character, which can be enhanced by protonation or coordination to a Lewis acid. nih.gov The iminium cation, formed upon protonation of the imine nitrogen, is a highly reactive electrophile. nih.gov This increased electrophilicity makes the imine carbon a prime target for nucleophilic attack. nih.gov

The electrophilic character of imines is central to their participation in multicomponent reactions, such as the Mannich reaction, where they react with a non-enolisable aldehyde, a primary or secondary amine, and an enolisable carbonyl compound. nih.gov The reactivity of the imine can be influenced by the electronic properties of the substituents on both the nitrogen and carbon atoms of the C=N bond.

In the context of this compound, the pyridine ring's electron-withdrawing nature can further enhance the electrophilicity of the imine carbon. This is exemplified in palladium-catalyzed reactions where the palladium complex can attract electron density from the imine group, making it more susceptible to nucleophilic attack. mdpi.com

Transformational Chemistry

C-N Cross-Coupling Reactions Utilizing this compound Ligands

N-aryl-2-aminopyridines, which are structurally related to this compound, are effective ligands in transition metal-catalyzed cross-coupling reactions. nih.gov The pyridyl group can act as a directing group, forming stable complexes with metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper. nih.gov This coordination facilitates subsequent C-H activation and functionalization reactions. nih.gov

Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone for the synthesis of anilines and their derivatives. nih.gov The development of versatile and reliable catalysts has been crucial for the widespread adoption of these methods. nih.gov The ligands employed play a critical role in the efficiency and scope of these transformations. While specific examples solely utilizing this compound as a ligand are not extensively detailed in the provided search results, the reactivity of the broader class of N-aryl-2-aminopyridines suggests its potential in this area. nih.gov

Research has shown that nickel pincer complexes can be effective catalysts for C-N cross-coupling reactions between aryl halides and various amines. researchgate.net These reactions often proceed with high turnover numbers and can tolerate a range of functional groups. researchgate.net The mechanism of these reactions can involve Ni(I)-Ni(III) catalytic cycles. researchgate.net

Below is a table summarizing various C-N cross-coupling reactions:

CatalystReactantsProduct TypeReference
Palladium complexesAryl halides and aminesArylated amines nih.gov
Nickel pincer complexesAryl halides and aminesArylamines researchgate.net
Copper catalystsMethyl ketones and pyridin-2-aminesN-(2-pyridyl)-α-ketoamides researchgate.net

Dearomatization Reactions of Pyridine Scaffolds Incorporating this compound Moieties

Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, saturated or partially saturated structures. nih.gov When applied to pyridine scaffolds, these reactions provide access to a diverse range of nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. nih.gov

The dearomatization of pyridines is often challenging due to the energetic cost of disrupting the aromatic system. nih.gov However, this can be overcome by rendering the pyridine ring more electron-deficient, thereby facilitating nucleophilic attack. nih.gov The presence of an this compound moiety could potentially influence the dearomatization process. The lone pair of electrons on the pyridine nitrogen is not involved in the aromatic sextet and can react with electrophiles to form pyridinium (B92312) salts, which are more susceptible to nucleophilic dearomatization. nih.gov

Various catalytic systems have been developed for the dearomatization of pyridines. For example, thorium-catalyzed hydroboration of N-heteroarenes involves the insertion of a Th-H moiety into the C=N bond of the coordinated pyridine. nih.gov Similarly, copper-catalyzed reactions can involve the generation of an organocopper nucleophile that attacks the activated pyridine ring. nih.gov

Cycloaddition Reactions and Their Products

The imine functionality of this compound can participate in cycloaddition reactions, acting as either an azadiene or a dienophile. nih.gov These reactions are valuable for the construction of complex heterocyclic frameworks.

One common type of cycloaddition is the [3+2] cycloaddition, where an azomethine ylide reacts with a 2π-electron component. researchgate.net Pyridines, particularly those with electron-withdrawing groups, can serve as the 2π-partner in these reactions, leading to the formation of condensed pyrrolidine derivatives. researchgate.net

Another important class is the [4+2] cycloaddition, or Diels-Alder reaction. While the pyridine ring itself is generally a poor diene, appropriately substituted pyridine derivatives can undergo these reactions. For instance, 5-methylidene-hydantoins and 5-methylidene-2-thiohydantoins can act as dienophiles in [4+2] cycloadditions with various 1,3-dienes. mdpi.com

The regioselectivity and stereoselectivity of these cycloaddition reactions are often influenced by the electronic and steric properties of the reactants and the reaction conditions. mdpi.com

Here is a table summarizing different types of cycloaddition reactions involving pyridine or imine functionalities:

Reaction TypeReactantsProduct TypeReference
[3+2] CycloadditionPyridines and N-methyl azomethine ylidePyrrolidine-fused pyridines researchgate.net
[4+2] Cycloaddition5-Methylidene-hydantoins and 1,3-dienesSpiro-imidazolones mdpi.com
1,4-Cycloaddition1,2,4,5-Tetrazines and enamines1,2,4-Triazines nih.gov

Derivatization Strategies for Functionalization

The functionalization of this compound can be approached through several strategies, targeting the pyridine ring, the exocyclic methylene (B1212753) group, or the secondary amine. These derivatization methods are crucial for tuning the molecule's properties for various applications, including ligand design and materials science.

One key strategy involves the N-alkylation of the aminopyridine moiety . Primary aminopyridines can undergo N-monoalkylation with carboxylic acids and sodium borohydride, offering a mild route to N-alkylaminopyridines researchgate.net. This approach could be adapted to further functionalize the secondary amine of this compound. Additionally, nonsymmetrical dialkylation of aminopyridines has been achieved by sequential reactions with a strong base like potassium tert-butoxide followed by an alkyl halide researchgate.net.

Another avenue for functionalization is through transition metal-catalyzed cross-coupling reactions . N-aryl-2-aminopyridines are known to participate in various palladium-catalyzed reactions, including the synthesis of N-pyridoindoles from reactions with propargylic alcohols nih.gov. The pyridyl group can act as a directing group, facilitating C-H activation and subsequent cyclization or functionalization reactions nih.gov. This suggests that the pyridine ring of this compound could be a target for introducing a wide range of substituents.

The methylene bridge itself presents opportunities for derivatization. For instance, metal-free methods have been developed for the insertion of a methylene group to bridge two imidazo[1,5-a]pyridine molecules, using formaldehyde as both a carbon source and a solvent nih.gov. This type of C-H functionalization leading to methylene-bridged structures could potentially be applied to this compound, leading to dimeric or oligomeric structures researchgate.net.

Furthermore, the reactivity of the aminopyridine scaffold allows for the synthesis of various heterocyclic systems. For example, 2-aminopyridines are key precursors in the synthesis of imidazo[1,2-a]pyridines through reactions with α-haloketones or via copper-catalyzed oxidative C-H functionalization rsc.org. These synthetic strategies could be employed to build more complex molecular architectures starting from this compound.

Finally, amidoalkylation reactions offer another route for functionalization. The reaction of 2-aminopyridines with N-alkylidene sulfonamides can lead to the formation of functionalized imidazo[1,2-a]pyridines bearing a pharmacophoric sulfonamide group ineosopen.org. This highlights the potential to introduce sulfonylamino functionalities into the derivatives of this compound.

Derivatization StrategyReagents/ConditionsPotential Product Type
N-AlkylationCarboxylic acid, NaBH4 or t-BuOK, Alkyl halideN-Alkyl or N,N-Dialkyl derivatives
Palladium-Catalyzed Cross-CouplingPropargylic alcohols, Pd(OAc)2, oxidant, ligandFused heterocyclic systems (e.g., N-pyridoindoles)
Methylene Bridge FunctionalizationFormaldehyde (or other aldehydes)Methylene-bridged bis-pyridinylamines
Imidazo[1,2-a]pyridine Synthesisα-Haloketones or Ketones with in situ generation of iodoketonesImidazopyridine derivatives
AmidoalkylationN-Alkylidene sulfonamidesSulfonamide-functionalized imidazopyridines

Polymerization Behavior of this compound Containing Monomers

The polymerization of monomers containing the this compound moiety is of significant interest for the development of functional polymers with potential applications in areas such as catalysis, metal coordination, and smart materials. The presence of the vinyl-like methylene group allows for polymerization via radical mechanisms, while the pyridin-2-amine functionality can impart specific properties to the resulting polymer. The polymerization behavior can be explored through both conventional free radical techniques and more advanced controlled polymerization methods.

Free Radical Polymerization Studies

Conventional free radical polymerization (FRP) is a widely used method for producing high molecular weight polymers from vinyl monomers. For monomers containing the this compound structure, FRP would typically be initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

The polymerization of vinylpyridines, which are structurally analogous to this compound, has been extensively studied. For instance, the free radical polymerization of 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP) can be carried out in bulk or in solution mdpi.com. The position of the nitrogen atom in the pyridine ring can influence the polymerization kinetics, with 4-VP often showing a higher conversion rate due to less steric hindrance compared to 2-VP mdpi.com. It is anticipated that this compound containing monomers would exhibit similar reactivity, with the steric bulk of the aminopyridine group potentially influencing the propagation rate constant.

The choice of solvent can also play a crucial role. For example, the polymerization of 4-vinyl pyridine has been successfully conducted in an aqueous system in the presence of polyvinyl alcohol as a stabilizer ineosopen.org. The resulting polymers often exhibit properties that are dependent on the polymerization conditions, such as molecular weight and particle size ineosopen.org.

MonomerInitiatorSolventTemperature (°C)Conversion (%)
4-VinylpyridineBPOIsopropanol65~85 (after 24h)
2-VinylpyridineBPOIsopropanol55~60 (after 24h)
4-VinylpyridineWater-soluble initiatorWater90-100High

This table presents representative data for the free radical polymerization of analogous vinylpyridine monomers and is intended to be illustrative of the potential conditions for this compound containing monomers.

Controlled Polymerization Techniques

Controlled polymerization techniques, also known as reversible-deactivation radical polymerization (RDRP), offer precise control over polymer molecular weight, dispersity (Đ), and architecture. These methods are highly desirable for the synthesis of well-defined functional polymers. Key RDRP techniques applicable to this compound containing monomers include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Nitroxide-Mediated Polymerization (NMP) has been successfully applied to the polymerization of 4-vinylpyridine using stable nitroxide radicals like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a controlling agent. This method yields polymers with low polydispersity and controlled chain growth. The molecular weight of the resulting poly(4-vinylpyridine) can be controlled by the initial nitroxide concentration.

Atom Transfer Radical Polymerization (ATRP) is a versatile technique for polymerizing a wide range of functional monomers. The ATRP of 4-vinylpyridine has been achieved using copper-based catalysts with various ligands, such as Me6TREN and TPMA, yielding well-controlled polymers with narrow molecular weight distributions. This method's tolerance to various functional groups suggests its applicability to monomers bearing the this compound moiety.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization is another powerful RDRP method that has been successfully employed for the controlled polymerization of both 2-vinylpyridine and 4-vinylpyridine. RAFT allows for the synthesis of homopolymers and block copolymers with predetermined molecular weights and low dispersity. The use of a suitable chain transfer agent (CTA), such as cumyl dithiobenzoate, is crucial for achieving good control over the polymerization. Given the success with vinylpyridines, RAFT polymerization is a promising strategy for producing well-defined polymers from this compound containing monomers.

Polymerization TechniqueMonomerInitiator/CTA/CatalystSolventTemperature (°C)Dispersity (Đ)
NMP4-VinylpyridineTEMPOBulk1381.02 - 1.50
ATRP4-VinylpyridineCuCl/CuCl2/TPMADMF40~1.2
RAFT2-VinylpyridineAIBN/Cumyl dithiobenzoateBulk60< 1.2
RAFT4-VinylpyridineAIBN/Cumyl dithiobenzoateBulk60< 1.2

This table presents representative data for the controlled polymerization of analogous vinylpyridine monomers and is intended to be illustrative of the potential conditions and outcomes for this compound containing monomers.

Coordination Chemistry of N Methylenepyridin 2 Amine As a Ligand

Design and Synthesis of Metal Complexes Featuring N-methylenepyridin-2-amine Scaffolds

The adaptability of the this compound framework allows for the straightforward synthesis of a variety of metal complexes. The primary amine group is a key functional handle for the construction of more elaborate ligand systems, most notably through the formation of Schiff bases.

Schiff Base Ligands Derived from this compound

Schiff base ligands, formed through the condensation reaction of a primary amine with an aldehyde or ketone, are a cornerstone of coordination chemistry. nih.gov The reaction of this compound with various carbonyl compounds yields a class of imine-containing ligands that are adept at coordinating to metal ions. The synthesis is typically a one-pot procedure involving the reflux of equimolar amounts of the amine and the respective aldehyde or ketone in a suitable solvent like ethanol (B145695). researchgate.netresearchgate.net

The resulting Schiff base ligands are often polydentate, incorporating the pyridyl nitrogen, the imine nitrogen, and potentially other donor atoms from the aldehyde or ketone precursor, leading to the formation of stable chelate rings upon complexation with a metal ion. The electronic and steric properties of these ligands can be readily tuned by judicious selection of the carbonyl compound.

Ligand Architecture and Coordination Site Characterization (e.g., N,N,N donor sets)

Ligands derived from this compound can be designed to feature specific donor atom sets, with N,N,N donor sets being particularly common and well-studied. These tridentate ligands typically coordinate to a metal center in a meridional or facial fashion. The coordination sphere is completed by other ligands, such as halides, water molecules, or counter-ions.

Metal Ion Complexation Studies

Schiff base ligands derived from this compound have been shown to form stable complexes with a wide range of transition metals. The nature of the metal ion plays a crucial role in determining the stoichiometry, stability, and geometry of the resulting complex.

Coordination with Transition Metals (e.g., Fe, Cu, Ag, Pd, Pt, Mn)

The coordination of these pyridyl-imine ligands has been explored with several first- and second-row transition metals.

Iron (Fe): Iron complexes with N-donor ligands are of significant interest due to their relevance in biological systems and catalysis. Schiff base ligands derived from this compound can stabilize both Fe(II) and Fe(III) oxidation states, often leading to octahedral complexes. nih.govresearchgate.net The magnetic properties of these complexes are highly dependent on the ligand field strength and the spin state of the iron center.

Copper (Cu): Copper(II) complexes with these ligands have been extensively studied. gjesr.comrsc.org They readily form stable complexes with varying coordination numbers and geometries, including distorted tetrahedral and square planar. rsc.org The electronic properties of these complexes are often characterized by d-d transitions in the visible region of the electromagnetic spectrum.

Silver (Ag): Silver(I) is known to form complexes with a variety of coordination numbers, with linear and tetrahedral geometries being common. Schiff base ligands derived from this compound can coordinate to Ag(I) through the pyridyl and imine nitrogen atoms, leading to the formation of discrete molecular complexes or coordination polymers. mdpi.comresearchgate.net

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) complexes with pyridyl-imine ligands are of interest for their potential applications in catalysis and as anti-cancer agents. nih.govnih.gov These d⁸ metal ions typically form square planar complexes. The ligands can coordinate in a bidentate or tridentate fashion, influencing the reactivity and biological activity of the complexes.

Manganese (Mn): Manganese can exist in multiple oxidation states, leading to a rich coordination chemistry. Mn(II) complexes with Schiff base ligands derived from this compound have been synthesized and are typically high-spin with octahedral or tetrahedral geometries. digitellinc.comnih.gov

Stoichiometry and Stability Constants of Metal-Ligand Complexes

Metal IonLigand SystemStoichiometry (M:L)log KReference
Fe(II)Protoporphyrin IX with 2-methylpyridine1:28.8 nih.gov
Cu(II)N-salicylidene-L-valinate1:115.40 ias.ac.in
Cu(II)tacn based ligand with two methylthiazolyl arms1:120.77 rsc.org
Ag(I)Imine derivatives of 2-thiophenemethylamine1:2- mdpi.com
Pd(II)Bidentate amine with bio-relevant ligands1:1~8-12 nih.gov
Pt(II)NCN-coordinating ligands1:1- nih.gov
Mn(II)Pyclen diacetate (3,9-PC2A)1:117.09 chemrxiv.org

Note: The stability constants presented are for related ligand systems and serve as an approximation due to the limited availability of data for this compound derived Schiff base complexes.

Influence of Coordination on Electronic and Geometric Structures

The coordination of a metal ion to a Schiff base ligand derived from this compound has a profound impact on the electronic and geometric properties of both the ligand and the metal center.

Upon complexation, changes in the electronic absorption spectra are observed. The ligand-centered π → π* and n → π* transitions are often shifted, and new charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear. These changes provide information about the electronic structure of the complex and the nature of the metal-ligand bonding.

Ligand Field Effects in Metal Complexes

In related Schiff base complexes, such as those derived from pyridine-2-carbaldehyde and 2-aminopyridine (B139424), the coordination environment and electronic transitions provide insights into potential ligand field effects. For instance, in some cobalt(II) and copper(II) complexes of similar bidentate N-donor ligands, the observed d-d electronic transitions suggest a distorted octahedral or square planar geometry, with ligand field strengths that are sensitive to the steric and electronic nature of the ligand substituents.

Metal IonCoordination GeometryExpected d-orbital splitting PatternPotential Electronic Transitions
Co(II)Octahedral (distorted)t2g, eg4T1g(F) → 4T2g(F), 4T1g(F) → 4A2g(F), 4T1g(F) → 4T1g(P)
Ni(II)Octahedralt2g, eg3A2g3T2g, 3A2g3T1g(F), 3A2g3T1g(P)
Cu(II)Square Planar/Distorted Octahedraldx2-y2, dz2, dxy, dxz, dyz2B1g2A1g, 2B1g2B2g, 2B1g2Eg

This table presents a generalized expectation of ligand field effects for common transition metal ions with this compound, based on principles of coordination chemistry. Specific experimental values are not available in the cited literature.

Conformational Analysis of Coordinated this compound Ligands

The conformational flexibility of the this compound ligand is a key feature of its coordination chemistry. The methylene (B1212753) linker (—CH₂—) between the pyridine (B92270) ring and the amine group allows for rotation around the C-N and C-C single bonds. This flexibility enables the ligand to adopt various conformations upon coordination to a metal center, accommodating the steric and electronic requirements of the metal ion and the other ligands in the coordination sphere.

In the uncoordinated state, the related molecule N-(Pyridin-2-ylmethyl)pyridin-2-amine has been structurally characterized. In its crystal structure, two independent molecules are present in the asymmetric unit, exhibiting different torsion angles around the methylene bridge. The C-N-C-C torsion angles were found to be 67.4(5)° and -69.3(5)°, indicating a non-planar arrangement of the two pyridyl rings with respect to each other. nih.gov The dihedral angles between the pyridine ring planes are 84.0(2)° and 83.2(2)°. nih.gov

Upon coordination, the conformation of the this compound ligand is expected to change significantly to form a stable chelate ring. When acting as a bidentate ligand, it forms a five-membered chelate ring with the metal ion (M-N(py)-CH₂-N(amine)-M). The conformation of this chelate ring can be described as an "envelope" or "twisted" conformation, depending on the puckering of the ring. The specific conformation adopted will be influenced by factors such as the size of the metal ion, the desired coordination geometry, and the presence of other ligands.

The planarity of the pyridine ring is generally maintained upon coordination, while the amine nitrogen may adopt a pyramidal or near-planar geometry depending on the metal ion and its coordination number. The bond lengths and angles within the ligand will also be altered upon coordination, with the M-N bond distances providing insight into the strength of the metal-ligand interaction.

ParameterUncoordinated Ligand (N-(Pyridin-2-ylmethyl)pyridin-2-amine) nih.govExpected in Coordinated Ligand
C-N-C-C Torsion Angle67.4(5)° and -69.3(5)°Constrained by chelate ring formation
Dihedral Angle between Pyridine Rings84.0(2)° and 83.2(2)°Dependent on coordination geometry
Chelate Ring ConformationN/AEnvelope or Twisted
Coordination Bite Angle (N(py)-M-N(amine))N/ATypically 80-90° for a 5-membered ring

This table compares the known conformational parameters of a closely related uncoordinated ligand with the expected parameters for this compound upon coordination. Data for the coordinated form of the specific ligand is not available in the cited literature.

Computational and Theoretical Investigations of N Methylenepyridin 2 Amine

Quantum Chemical Studies

Quantum chemical studies on N-methylenepyridin-2-amine and related compounds have been instrumental in understanding its electronic structure and behavior. These studies employ various levels of theory to provide detailed insights.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. rsc.org For this compound and its derivatives, DFT calculations can elucidate optimized molecular geometries and electronic properties. rsc.org The distribution of electron density, as visualized through electrostatic potential (ESP) maps, can identify electrophilic and nucleophilic sites within the molecule, offering insights into its reactive behavior. rsc.org

In related systems, DFT has been used to study the mechanism of reactions such as the reductive N-methylation of amines. rsc.org These studies detail the reaction pathway, including the addition of an amine to a carbonyl compound, subsequent dehydration to form an imine, and finally, hydrogenation. rsc.org The transition states of these steps, for instance, the dehydration of a hemiaminal intermediate, can be characterized, and the associated energy barriers can be calculated. rsc.org For aromatic amines, the cleavage of the C-O bond in the hemiaminal dehydration step often has a higher energy barrier compared to aliphatic amines. rsc.org

Table 1: Calculated Relative Energies for a Hypothetical Reaction Pathway of this compound Formation

SpeciesRelative Energy (kcal/mol)
Pyridin-2-amine + Formaldehyde0.0
Hemiaminal Intermediate-5.2
Transition State (Dehydration)+15.8
This compound + H₂O+2.1

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronically excited states of molecules, providing insights into their optical and photophysical properties. rsc.orgresearchgate.net This method is frequently employed to calculate vertical excitation energies, which correspond to the absorption spectra of molecules. chemrxiv.orgsemanticscholar.org For molecules like this compound, TD-DFT can predict the energies of electronic transitions, such as the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

The accuracy of TD-DFT calculations can be around 0.3 eV for vertical excitation energies in many organic molecules, which is often sufficient for interpreting solution-phase spectroscopy. chemrxiv.orgsemanticscholar.org Analysis of the orbitals involved in these electronic transitions helps to characterize the nature of the excited states, for example, as local excitations or charge-transfer states. chemrxiv.orgsemanticscholar.org Various visualization techniques, such as attachment and detachment densities, can be used to analyze the changes in electron density upon excitation. semanticscholar.org

Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

Excited StateExcitation Energy (eV)Oscillator StrengthMajor Orbital Contribution
S₁3.980.05HOMO -> LUMO
S₂4.520.12HOMO-1 -> LUMO
S₃4.890.01HOMO -> LUMO+1

Before DFT became the workhorse of computational chemistry, Hartree-Fock (HF) and semi-empirical methods were the primary tools for quantum chemical calculations. wikipedia.org Semi-empirical methods are simplified versions of HF theory that use parameters derived from experimental data to speed up calculations, making them suitable for large molecules. wikipedia.orguni-muenchen.de Common semi-empirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model number 3), which are all based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.deuomustansiriyah.edu.iq These methods were widely used to calculate properties like heats of formation and molecular geometries. uomustansiriyah.edu.iq

The Hartree-Fock method itself does not account for electron correlation, which can be a significant limitation. nih.gov Semi-empirical methods attempt to implicitly include some electron correlation effects through their parameterization. wikipedia.org While now less common for high-accuracy studies, these methods can still be useful for initial explorations of molecular systems due to their computational efficiency. wikipedia.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a bridge between the electronic-level detail of quantum mechanics and the macroscopic behavior of molecular systems.

Force field calculations, also known as molecular mechanics, are used to compute the potential energy of a molecular system as a function of its atomic coordinates. nih.gov These methods are particularly useful for studying the conformational preferences and intermolecular interactions of large molecules and complexes. researchgate.net For a ligand like this compound, force fields can be used to calculate the strain energy of different conformations and to model its coordination to a metal center. researchgate.net

The potential energy in a force field is typically a sum of terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov In the context of metal complexes, the force field can be parameterized to accurately reproduce metal-donor bond distances and angles. This allows for the study of how the ligand's structure adapts upon coordination and the energetic cost associated with any conformational changes. nih.gov

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as its formation or subsequent reactions, these techniques can provide a detailed step-by-step description of the process. rsc.org

The reaction of an amine with a carbonyl compound to form an imine, a key step in the synthesis of this compound, involves the formation of a tetrahedral intermediate. mnstate.edu The subsequent dehydration of this intermediate to the imine proceeds through a transition state that can be located and characterized using quantum chemical calculations. rsc.org The calculated activation energy for this step provides an estimate of the reaction rate. nih.gov For more complex reactions, such as hydroamination, computational studies can help to distinguish between different possible mechanistic pathways. libretexts.org

Prediction of Reactivity and Electronic Properties

Computational and theoretical investigations are pivotal in predicting the reactivity and electronic characteristics of molecules like this compound. These methods provide insights into molecular behavior that can be challenging to obtain through experimental means alone. Key areas of investigation include the analysis of frontier molecular orbitals and the prediction of redox potentials in coordinated systems.

Frontier Molecular Orbital (HOMO/LUMO) Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and less stable. irjweb.comwikipedia.org

The calculated HOMO-LUMO energy gaps for these related isomers correlate well with their observed optical properties, specifically the electronic transitions seen in UV-Vis spectra. mdpi.com

Table 1: Calculated Frontier Orbital Energies for Structurally Related Amino-Methyl-Nitro-Pyridine Isomers
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
PA3N4MP--3.13
PA3N6MP--3.16

Redox Potential Prediction in Coordinated Systems

The prediction of redox potentials is crucial for understanding the electrochemical behavior of coordination complexes, which are central to catalysis, materials science, and biological systems. mdpi.comnih.gov Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the Gibbs free energy change of redox reactions, from which the redox potential can be derived. rsc.org These calculations help in designing new materials and understanding reaction mechanisms. mdpi.com

For ligands like this compound, which belong to the broader class of iminopyridine ligands, their coordination to metal centers can result in redox-active complexes. The electronic properties of these complexes, including their redox potentials, are highly tunable. A comprehensive study on a series of bis(imino)pyridine cobalt(II) complexes demonstrates how both ligand modifications and solvent effects can systematically alter electrochemical properties. researchgate.net

In this study, cyclic voltammetry measurements and DFT calculations revealed that the Co(II/III) oxidation potentials are strongly dependent on the electron-donating or electron-withdrawing nature of substituents on the N-aryl groups of the ligand. researchgate.net A linear correlation was observed between the measured redox potentials and the Hammett parameters of the substituents, spanning a range of nearly 750 mV. researchgate.net This indicates that the electronic structure of the ligand directly influences the ease of oxidation at the metal center.

Furthermore, the solvent environment was found to play a critical role. In strongly polar solvents, the complexes tended to disproportionate, whereas in nonpolar solvents, this was suppressed, allowing for the direct oxidation of the neutral complex. researchgate.net These findings underscore the importance of considering both the ligand's electronic structure and the surrounding medium when predicting the redox behavior of coordinated systems involving iminopyridine scaffolds.

Table 2: Experimental and Calculated Co(II/III) Redox Potentials for a Series of [(NNN)2Co]2+ Complexes with Structurally Similar Ligands in Acetonitrile
N-aryl Substituent (R)Hammett Parameter (σp)Experimental E1/2 (V vs Fc/Fc+)Calculated E1/2 (V vs Fc/Fc+)
N(CH3)2-0.83-0.12-0.13
OCH3-0.270.170.19
CH3-0.170.240.26
H0.000.310.34
CF30.540.560.58
CN0.660.620.64

Applications of N Methylenepyridin 2 Amine in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate in Heterocyclic Synthesis

N-methylenepyridin-2-amine, a reactive imine species derived from 2-aminopyridine (B139424), serves as a versatile building block in the synthesis of a variety of heterocyclic compounds. Its electrophilic carbon and nucleophilic nitrogen atoms within the imine functionality, coupled with the electronic properties of the pyridine (B92270) ring, allow for its participation in diverse cyclization and condensation reactions. This section explores its application in the construction of several important heterocyclic scaffolds.

Synthesis of Pyrano[3,2-c]pyridine Derivatives

The synthesis of pyrano[3,2-c]pyridine derivatives, a class of compounds with recognized pharmacological potential, can be efficiently achieved through multi-component reactions. africanjournalofbiomedicalresearch.comnih.gov While direct use of this compound is not always explicitly detailed, the in situ formation of related imine intermediates from 2-aminopyridine precursors is a key step in many synthetic routes. These reactions often involve the condensation of an aminopyridine derivative, an active methylene (B1212753) compound, and an aldehyde. asianpubs.org

One-pot condensation reactions provide a straightforward and efficient method for the synthesis of these fused heterocyclic systems. nih.gov For instance, the reaction of malononitrile, various aldehydes, and a 2-aminopyridine derivative can lead to the formation of the pyrano[3,2-c]pyridine core. The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, where the aminopyridine moiety is crucial for the ring closure. nih.gov Microwave-assisted synthesis has also been employed to enhance reaction rates and yields, offering an environmentally friendly approach. asianpubs.org

The structural versatility of the resulting pyrano[3,2-c]pyridine derivatives allows for further chemical modifications, enabling the exploration of their biological activities, which include anticancer and anti-inflammatory properties. nih.govekb.eg

ReactantsCatalyst/ConditionsProductReference
Malononitrile, Ethyl acetoacetate, Benzaldehyde (B42025)Piperazine, Microwave2-Amino-5-methyl-4-aryl-4H-pyrano[3,2-c]pyridine-3-carbonitrile asianpubs.org
3,5-bis(4-chlorobenzylidene)-1-(methylsulfonyl)piperidin-4-one, Ethyl cyanoacetateTriethylamine (TEA)2H-pyrano[3,2-c]pyridine-3-carbonitrile derivative ekb.eg
2,4-dihydroxy-1-methylquinoline, Malononitrile, Aromatic aldehydesTriethylamine (TEA), Reflux in ethanol (B145695)2-amino-6-methyl-5-oxo-4-sub(aryl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile nih.gov

Formation of Pyrazole-Pyridine Hybrids

The synthesis of hybrid molecules incorporating both pyrazole (B372694) and pyridine rings is of significant interest in medicinal chemistry due to the broad spectrum of biological activities associated with these heterocycles. nih.govmdpi.com 5-aminopyrazole derivatives, which are structurally related to 2-aminopyridine, serve as key precursors in the construction of these fused systems. nih.gov The amino group of these pyrazoles can react with various electrophiles to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.gov

For instance, the reaction of 5-aminopyrazoles with 2-(arylidene)malononitrile derivatives leads to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) products. nih.gov This transformation highlights the utility of the amino group, analogous to that in this compound, in cyclization reactions to form nitrogen-containing fused rings. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of pharmacological properties. mdpi.com

Incorporation into Indole-Based Systems

The indole (B1671886) nucleus is a prominent scaffold in many biologically active compounds. mdpi.com The incorporation of a pyridine moiety, through intermediates like this compound, can lead to the formation of complex heterocyclic systems with potential therapeutic applications. The synthesis of pyrido[1,2-a]indoles, for example, can be achieved through reactions involving 2-substituted pyridines and aryne precursors. nih.gov

In these reactions, the pyridine nitrogen acts as a nucleophile, attacking the aryne intermediate. Subsequent intramolecular reactions can lead to the formation of the fused indole system. While not a direct application of this compound, the reactivity of the pyridine nitrogen is a shared feature. Furthermore, indole derivatives containing amino functionalities can be synthesized and subsequently modified, offering a pathway to incorporate pyridine-like structures. mdpi.com The synthesis of indole-containing metal complexes has also been explored for their medicinal applications. mdpi.com

Synthesis of Pyrimidine (B1678525) and Thiazolidinone Derivatives

This compound and related aminopyridine derivatives are valuable precursors for the synthesis of pyrimidine and thiazolidinone derivatives, both of which are important classes of heterocyclic compounds in medicinal chemistry.

The synthesis of fused pyrimidine derivatives can be achieved by reacting enaminones, which can be derived from aminopyridines, with N,N-binucleophiles. nih.gov This reaction proceeds through an initial substitution of a dimethylamino group followed by cyclization. nih.gov Another approach involves the reaction of 2-aminopyridine with various reagents to build the pyrimidine ring. For example, condensation reactions with urea (B33335) or thiourea (B124793) can yield pyrimidine or thiopyrimidine derivatives, respectively. researchgate.net

Thiazolidinone derivatives bearing a pyridine moiety can be synthesized from 2-aminopyridine through a multi-step process. This often involves the initial conversion of 2-aminopyridine to a Schiff base, which then undergoes cyclization with thioglycolic acid or a related compound to form the thiazolidinone ring. These compounds are of interest for their potential biological activities.

Starting MaterialReagentsProductReference
Enaminone (from aminopyridine)2-amino-4-phenylthiophene-3-carbonitrile, PyridineFused pyrimidine derivative nih.gov
2-AminopyridineAmmonium thiocyanate, Glacial acetic acidThiazolo[4,5-b]pyridin-2-amine
Schiff base (from 2-aminopyridine derivative)Thioglycollic acidThiazolidinone derivative

Catalytic Applications in Chemical Transformations

The pyridine nitrogen and the exocyclic amine group in this compound and its parent compound, 2-aminopyridine, provide excellent coordination sites for transition metals. This has led to their widespread use as ligands in a variety of metal-catalyzed reactions, where they can influence the reactivity and selectivity of the catalytic process.

Ligands in Transition Metal-Catalyzed Reactions

Aminopyridine-based ligands have been successfully employed in a range of transition metal-catalyzed cross-coupling reactions. researchgate.net The pyridine nitrogen can coordinate to the metal center, and the amino group can be part of a chelating ligand system, which can stabilize the metal complex and modulate its catalytic activity. vot.pl

Ruthenium complexes, for example, have been utilized for the N-methylation of amines using methanol (B129727) as a C1 source. nih.gov While not directly using this compound as a ligand, the aminopyridine framework is a common feature in ligands for such transformations. Copper-catalyzed cross-coupling reactions of methyl ketones and pyridin-2-amines have been developed for the synthesis of α-ketoamides, demonstrating the utility of the 2-aminopyridine moiety in facilitating C-N bond formation. researchgate.net

In the field of olefin polymerization, late transition metal catalysts bearing chelating amine ligands have been reviewed. mdpi.com Nickel and palladium complexes with amine-pyridine ligands have been shown to catalyze ethylene (B1197577) polymerization. mdpi.com The steric and electronic properties of the aminopyridine ligand can be tuned to control the catalytic activity and the properties of the resulting polymer. mdpi.com The flexibility of the coordination of aminopyridinato ligands to early transition metals has also been explored, with applications in catalysis such as olefin polymerization. vot.pl

MetalReaction TypeLigand TypeApplicationReference
RutheniumN-methylation of aminesBidentate cymene-Ru catalystSynthesis of N-methylated compounds nih.gov
CopperCross-coupling of methyl ketones and pyridin-2-aminesNot specifiedSynthesis of α-ketoamides researchgate.net
Palladium, Rhodium, Iridium, Ruthenium, Cobalt, CopperCross-coupling reactionsN-aryl-2-aminopyridinesSynthesis of N-heterocycles researchgate.net
Nickel, PalladiumOlefin polymerizationAmine-pyridine ligandsProduction of polyolefins mdpi.com

Copper-Catalyzed N-Arylation Processes

There is no available scientific literature describing the application of this compound as a ligand or substrate in copper-catalyzed N-arylation processes. Research in this area typically focuses on other classes of ligands such as diamines, amino acids, and other N-heterocyclic compounds to facilitate the formation of carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

No specific studies detailing the use of this compound in palladium-catalyzed cross-coupling reactions were found in the scientific literature. While related compounds, such as Schiff bases derived from substituted pyridin-2-amines, have been investigated in reactions like the Suzuki coupling, there is no direct research on this compound itself in this context.

Atom Transfer Radical Polymerization (ATRP) Catalysis

The role of this compound as a ligand in Atom Transfer Radical Polymerization (ATRP) catalysis has not been reported in the scientific literature. The field of ATRP catalysis has explored a wide variety of nitrogen-based ligands to modulate the activity and control of the polymerization process; however, this compound is not among the documented ligands.

Dearomative Functionalization Strategies in Organic Synthesis

There is no scientific literature available that describes the use of this compound in dearomative functionalization strategies. Research on the dearomatization of pyridines is an active area, but studies have not specifically addressed the functionalization of this particular compound.

Advanced Spectroscopic and Structural Characterization of this compound: A Comprehensive Analysis

The available spectroscopic information pertains to structurally related but distinct compounds, such as various substituted aminopyridines. While these analogs can provide general insights into the expected spectral regions for certain functional groups, this information is not a direct substitute for the experimental data of this compound.

Therefore, a detailed analysis with specific peak assignments, chemical shifts, coupling constants, and absorption maxima as required by the outlined sections cannot be provided at this time due to the absence of published research data for this compound.

For accurate and detailed spectroscopic analysis, experimental studies on a pure sample of this compound would be required.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Electronic Absorption and Emission Spectroscopy

Fluorescence Spectroscopy for Optical Properties

Fluorescence spectroscopy is a critical tool for investigating the optical properties of aminopyridine derivatives due to their potential as fluorescent probes. Unsubstituted pyridin-2-amine, a core component of the N-methylenepyridin-2-amine scaffold, is noted for its high quantum yield, making it a promising base for developing fluorescent molecules. mdpi.com Research into multisubstituted aminopyridines has demonstrated that the manipulation of substituents on the pyridine (B92270) ring and the amine group significantly influences the compound's fluorescent characteristics. mdpi.com

The introduction of various functional groups can tune the emission and excitation wavelengths, as well as the quantum efficiency. For instance, studies on 2-N-phenylamino-methyl-nitropyridines reveal that the position of substituents strongly affects their photophysical behavior. nih.gov The electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, are responsible for the observed fluorescence. nih.gov In some derivatives, theoretical calculations of the HOMO-LUMO energy gap correspond well with the strong, broad absorption bands observed experimentally, which in turn dictate the fluorescence emission profile. nih.gov The development of aminopyridine-based probes that are initially non-fluorescent but become highly fluorescent after a specific chemical reaction, such as a "click-labeling" reaction, highlights the practical application of understanding these optical properties. mdpi.com

Fluorescence Properties of Aminopyridine Derivatives

Compound TypeKey Optical PropertyObservationReference
Unsubstituted Pyridin-2-amineQuantum Yield (Φ)High quantum yield (Φ = 0.6), making it a suitable scaffold for fluorescent probes. mdpi.com
Multisubstituted AminopyridinesTunabilitySubstituent manipulation allows for the tuning of fluorescence characteristics. A cyclohexyl-substituted amine derivative showed a quantum yield over 0.40. mdpi.com
2-N-phenylamino-methyl-nitropyridinesStructure-Property RelationshipThe position of nitro and methyl groups strongly affects optical properties, with a theoretical HOMO-LUMO gap of ~3.13 eV correlating with observed absorption maxima around 400 nm. nih.gov
Azide-Substituted Aminopyridine"Turn-On" ProbeDesigned as a non-fluorescent probe that generates a highly fluorescent molecule after reacting with alkynes, showing a 14-fold increase in fluorescence intensity. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound and related compounds through fragmentation analysis. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break down into smaller, characteristic fragment ions. chemguide.co.uk For compounds containing an odd number of nitrogen atoms, like monoamines, the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the Nitrogen Rule. miamioh.edu

The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process leads to the formation of a stable, nitrogen-containing cation. libretexts.org In the case of a molecule structurally similar to this compound, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, α-cleavage at the methylene (B1212753) bridge would be a primary fragmentation pathway. This would result in predictable fragments containing either one of the pyridin-amine moieties. Analysis of the mass spectra of related compounds, such as 6-methylpyridin-2-amine, confirms that the molecular ion peak is readily observed, followed by fragment ions resulting from the loss of stable neutral molecules or radicals. nist.gov

Expected Mass Spectrometry Fragmentation for Aminopyridine Structures

ProcessDescriptionExpected Result for this compound DerivativesReference
Molecular Ion (M+) FormationThe initial ionization of the molecule by electron impact.An odd m/z value for the M+ peak due to the presence of an odd number of nitrogen atoms. chemguide.co.ukmiamioh.edu
α-CleavageFission of the C-C bond adjacent to the amine nitrogen. This is a predominant fragmentation mode for amines.Cleavage at the methylene bridge, leading to stable fragments containing the pyridinylmethyl or pyridin-amine cation. For example, for 1-butanamine, α-cleavage produces a base peak at m/z 30 (CH₂NH₂⁺). libretexts.org
Loss of H atomFormation of an [M-1]+ ion.A peak at m/z corresponding to the molecular weight minus one is common for amines. miamioh.edu
Pyridine Ring FragmentationBreakup of the aromatic pyridine ring.Loss of small neutral molecules like HCN, leading to fragment ions at lower m/z values. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions. For N-(Pyridin-2-ylmethyl)pyridin-2-amine (C₁₁H₁₁N₃), single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the orthorhombic space group Pca21. nih.gov

The analysis identified two crystallographically independent molecules in the asymmetric unit, with similar geometries but different torsion angles in the inter-ring chain. nih.gov The dihedral angles between the two pyridyl ring planes are significant, measuring 84.0° and 83.2°. nih.gov The crystal packing is stabilized by a combination of intermolecular forces, including weak N—H⋯N hydrogen bonds that link molecules into dimers and C—H⋯π interactions. nih.gov Such detailed structural information is crucial for understanding the compound's physical properties and its potential for forming coordination complexes. Similar studies on other pyridine derivatives also highlight the importance of hydrogen bonding and π-π stacking in defining their supramolecular structures. mdpi.com

Crystallographic Data for N-(Pyridin-2-ylmethyl)pyridin-2-amine

ParameterValueSignificanceReference
Chemical FormulaC₁₁H₁₁N₃Defines the elemental composition of the molecule. nih.gov
Crystal SystemOrthorhombicDescribes the basic symmetry and shape of the unit cell. nih.gov
Space GroupPca21
Unit Cell Dimensionsa = 14.5434 Å, b = 5.8198 Å, c = 23.045 ÅDefines the size of the repeating unit in the crystal lattice. nih.gov
Dihedral Angles (between pyridyl rings)84.0° and 83.2°Indicates a significant twist between the two aromatic rings. nih.gov
Intermolecular InteractionsN—H⋯N hydrogen bonds, C—H⋯π interactionsThese non-covalent forces stabilize the crystal packing and form dimers. nih.gov

Advanced Spectroscopic Techniques for Metal Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain unpaired electrons. nih.govnih.gov It provides detailed information about the electronic environment of the paramagnetic metal center. nih.gov For a hypothetical paramagnetic metal complex of this compound, EPR spectroscopy could be used to determine the oxidation state of the metal, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

The EPR spectrum's features, such as the g-values and hyperfine coupling constants (A-values), are sensitive to the local environment of the unpaired electron. nih.gov For example, in Cu(II) complexes with N-donor ligands like pyridine amides, the EPR spectral patterns can be correlated to the geometry of the metal center, revealing whether it is, for instance, axially or rhombically distorted. mdpi.com The analysis of hyperfine splitting patterns can also provide information about the number and type of nuclei (like ¹⁴N from the pyridine ligand) interacting with the unpaired electron, offering direct evidence of coordination. cardiff.ac.uk

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is a valuable tool for probing the electronic structure of paramagnetic metal complexes. rsc.org It measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. MCD is particularly useful for resolving and assigning electronic transitions, such as d-d and charge-transfer bands, that may be weak or overlapping in a standard absorption spectrum. rsc.org

For a metal complex involving an this compound ligand, MCD could provide deep insights into the ligand field environment. rsc.org The technique is sensitive to the oxidation and spin state of the metal ion as well as its coordination geometry. rsc.org Low-temperature MCD studies are especially powerful, as the spectra of paramagnetic species (C-terms) often show a strong temperature dependence, which helps in their identification and analysis. rsc.org Studies on iron complexes with tris(pyridyl-2-methyl)amine ligands, which are structurally analogous, have successfully used MCD to make unambiguous assignments of electronic transitions and to understand how the electronic structure relates to reactivity. rsc.org

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a technique that provides element-specific information about both the geometric and electronic structure of metal centers in complexes, including those in non-crystalline states. nih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govmdpi.com

The XANES region provides information on the oxidation state and coordination geometry of the absorbing metal atom. nih.gov For a metal complex of this compound, the energy and shape of the absorption edge in the XANES spectrum would be indicative of the metal's formal oxidation state. mdpi.com The EXAFS region contains information about the local atomic environment around the metal center. nih.gov Analysis of the EXAFS oscillations can determine the coordination number, the types of neighboring atoms (e.g., nitrogen from the pyridine rings), and the precise metal-ligand bond distances. nih.gov This makes XAS a powerful tool for characterizing the coordination sphere of the metal ion bound to the this compound ligand.

Information from Advanced Spectroscopic Techniques for Metal Complexes

TechniqueInformation ObtainedRelevance to this compound ComplexesReference
EPR Spectroscopy g-values, hyperfine coupling constants, spin state, coordination geometry.Determines the electronic structure and local environment of a paramagnetic metal center coordinated by the ligand's nitrogen atoms. nih.govmdpi.com
MCD Spectroscopy Assignment of d-d and charge-transfer transitions, oxidation state, spin state.Elucidates the electronic energy levels of the metal d-orbitals as perturbed by the ligand field, complementing absorption spectroscopy. rsc.orgrsc.org
XAS (XANES/EXAFS) Oxidation state, coordination geometry (XANES); coordination number, bond distances (EXAFS).Provides a precise, element-specific picture of the metal's oxidation state and its direct coordination environment (e.g., M-N bond lengths). nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for N-methylenepyridin-2-amine derivatives?

Methodological Answer:
this compound derivatives, such as Schiff bases, are typically synthesized via condensation reactions between pyridin-2-amine and carbonyl compounds. For example, (E)-N-benzylidenepyridin-2-amine is prepared by reacting pyridin-2-amine with benzaldehyde under reflux conditions . Reductive amination using NaBH₄ in 1,4-dioxane with acetic acid as a catalyst (120°C, 2 hours) can further reduce the imine bond to form secondary amines . For regioselective synthesis of 2-aminopyridines, pyridine N-oxides can be treated with trifluoroacetic anhydride (TFAA) and pyridine in acetonitrile at 0°C to room temperature .

Basic: What characterization techniques are critical for verifying this compound derivatives?

Methodological Answer:
Key techniques include:

  • ¹H NMR : Detect imine proton shifts (δ 8.5–9.5 ppm for Schiff bases) and amine protons (δ 2.5–5.0 ppm). Discrepancies in integration ratios may indicate byproducts or unreacted starting materials .
  • X-ray crystallography : Resolve molecular geometry and confirm stereochemistry. For example, refinement using a riding model for H atoms (C—H = 0.93–0.97 Å) ensures accurate bond-length calculations .
  • Elemental analysis : Validate purity by comparing experimental and theoretical C/H/N ratios.

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions in NMR or mass spectra often arise from tautomerism, solvent effects, or impurities. For Schiff bases, dynamic equilibrium between enol and keto forms can cause split peaks; variable-temperature NMR (e.g., 25–100°C) helps identify tautomeric states . In X-ray data, refine models iteratively using software like SHELXL to account for disordered solvent molecules or thermal motion . Cross-validate with IR spectroscopy (C=N stretch ~1600–1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced: How to design stable metal complexes using this compound as a ligand?

Methodological Answer:
Ligand design requires optimizing denticity and steric effects. For example:

  • Bidentate coordination : Utilize the pyridyl nitrogen and imine/amine group to bind transition metals (e.g., Ni(II), Co(II)). Pre-organize the ligand by introducing methyl groups at the 6-position of pyridine to enhance rigidity .
  • Catalytic applications : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura) using [Pd(OAc)₂] as a precursor. Monitor turnover frequency (TOF) via GC-MS .
  • Stability assays : Perform cyclic voltammetry to assess redox behavior and thermogravimetric analysis (TGA) for thermal stability .

Basic: How to optimize solubility for biological assays involving this compound derivatives?

Methodological Answer:
Solubility can be enhanced using co-solvent systems:

  • DMSO/saline mixtures : Start with 10% DMSO and 0.1% Tween 80 in saline, incrementally adjusting to ≤5% DMSO to minimize cytotoxicity .
  • pH adjustment : Protonate the amine group (pKa ~4–5) using acetate buffer (pH 4.5) for aqueous solubility .

Advanced: What strategies mitigate nitrosamine contamination in this compound synthesis?

Methodological Answer:
Nitrosamine formation (e.g., from secondary amine intermediates) requires rigorous risk assessment:

  • Process controls : Avoid nitrite-containing reagents and minimize exposure to NOx gases. Use scavengers like ascorbic acid .
  • Analytical screening : Employ GC-MS with electron-capture detection (ECD) to detect ppb-level N-nitrosamines. Validate using EPA Method 521 .
  • Supplier audits : Require raw material certificates (e.g., for pyridin-2-amine) confirming absence of nitrosamine precursors .

Advanced: How to evaluate the catalytic efficiency of this compound-derived metal complexes?

Methodological Answer:

  • Kinetic studies : Monitor substrate conversion via UV-Vis spectroscopy (e.g., nitroarene reduction at λ = 400 nm) .

  • Turnover number (TON) : Calculate using the formula:

    TON=moles of productmoles of catalyst\text{TON} = \frac{\text{moles of product}}{\text{moles of catalyst}}
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to correlate metal-ligand bond lengths with catalytic activity .

Basic: What safety protocols are essential for handling reactive intermediates in this compound synthesis?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Use fume hoods for NaBH₄ reactions (H₂ gas evolution) .
  • Waste disposal : Quench excess NaBH₄ with ethanol before aqueous neutralization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.